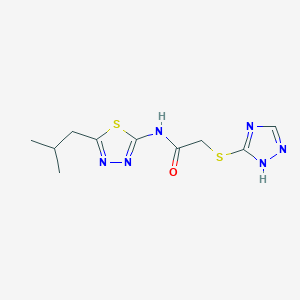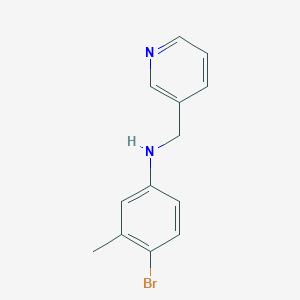![molecular formula C19H21BrN2O3 B5843239 N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5843239.png)
N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BIPPOC, is a chemical compound that has been extensively researched for its potential use in various fields of science. This compound belongs to the class of imidazole derivatives and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are known to play a critical role in cancer cell growth and survival. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various pro-apoptotic proteins and pathways.
Biochemical and Physiological Effects:
N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has also been shown to exhibit anti-inflammatory and neuroprotective effects in preclinical studies. However, the exact biochemical and physiological effects of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide are still being investigated, and further research is needed to fully understand its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its potent activity against various cancer cell lines, making it a valuable tool for investigating the mechanisms of cancer cell growth and survival. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is also relatively easy to synthesize and purify, making it accessible to researchers in various fields of science. However, one of the limitations of using N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Therefore, caution should be taken when handling N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for the research and development of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its potential use as a tool for investigating the mechanisms of enzyme catalysis and protein-ligand interactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, as well as its potential toxicity and safety profile. Overall, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has shown promising results in scientific research applications, and further research is needed to fully explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves the reaction between 2-bromo-4-isopropylphenol and 4-methylbenzenecarboximidamide in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%, and the purity can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been extensively studied for its potential use in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In biochemistry, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been used as a tool to investigate the role of imidazole derivatives in enzyme catalysis and protein-ligand interactions. In pharmacology, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-12(2)15-8-9-17(16(20)10-15)24-11-18(23)25-22-19(21)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEDLYTZCONBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)C(C)C)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)C(C)C)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)
![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)


![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)

![methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)